molecular formula C5H7ClN2O B584345 2-Amino-5-hydroxypyridine hydrochloride CAS No. 856965-37-2

2-Amino-5-hydroxypyridine hydrochloride

Cat. No.: B584345
CAS No.: 856965-37-2
M. Wt: 146.574
InChI Key: VFVKEBQUEFKSMO-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxypyridine hydrochloride is an organic compound with the chemical formula C5H7ClN2O. It is a white crystalline powder that is soluble in water, alcohol, and acid but insoluble in non-polar solvents. The compound is relatively stable to light and air and has a melting point of about 295-300°C . It is used as an intermediate and reagent in organic synthesis and has potential pharmaceutical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-5-hydroxypyridine hydrochloride can be carried out by dissolving 2-amino-5-hydroxypyridine in an alcohol solvent, followed by the addition of hydrochloric acid to produce the hydrochloride precipitate. The precipitate is then filtered or centrifuged and washed several times with anhydrous alcohol. The hydrochloride salt obtained is dried at low temperature to yield this compound .

Another method involves a four-step synthesis starting from 2-amino-5-bromopyridine. The steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxypyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Amino-5-hydroxypyridine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxypyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and function. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 2-Amino-6-hydroxypyridine
  • 2-Amino-5-methoxypyridine

Uniqueness

2-Amino-5-hydroxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups at specific positions allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

6-aminopyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVKEBQUEFKSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672339
Record name 6-Aminopyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856965-37-2
Record name 6-Aminopyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-hydroxypyridine hydrochloride
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